5-(4-Fluorophenyl)isoxazol-3-amine

Solid-state properties Crystallinity Pre-formulation

5-(4-Fluorophenyl)isoxazol-3-amine (CAS: 925005-35-2) is a heterocyclic building block featuring an isoxazole core substituted with a 4-fluorophenyl group at the 5-position and a primary amine at the 3-position. This substitution pattern imparts distinct physicochemical properties, including a melting point of 127-132 °C and a molecular weight of 178.16 g/mol.

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
CAS No. 925005-35-2
Cat. No. B1356397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)isoxazol-3-amine
CAS925005-35-2
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NO2)N)F
InChIInChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12)
InChIKeyWPJQKMNQXKXFFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)isoxazol-3-amine (CAS 925005-35-2) for Procurement: A Versatile Building Block in Heterocyclic Chemistry and Drug Discovery


5-(4-Fluorophenyl)isoxazol-3-amine (CAS: 925005-35-2) is a heterocyclic building block featuring an isoxazole core substituted with a 4-fluorophenyl group at the 5-position and a primary amine at the 3-position. This substitution pattern imparts distinct physicochemical properties, including a melting point of 127-132 °C and a molecular weight of 178.16 g/mol . The compound is a solid at room temperature with a purity typically specified at 97-98% for research applications . It is commercially available from major suppliers and serves as a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and metal complexes with potential anticancer and antimicrobial activities.

5-(4-Fluorophenyl)isoxazol-3-amine (CAS 925005-35-2): Why In-Class Isoxazole Analogs Cannot Be Casually Substituted


Isoxazole-3-amines are a broad class of heterocycles, but the specific 4-fluorophenyl substitution at the 5-position is not a trivial modification. The introduction of a fluorine atom significantly alters the molecule's electronic distribution, lipophilicity, and metabolic stability, which directly impacts its binding affinity to biological targets and its physicochemical properties [1]. For instance, the para-fluoro substitution on the phenyl ring distinguishes this compound from its non-fluorinated analog, 5-phenylisoxazol-3-amine (CAS 6455-31-8). This difference is reflected in a lower melting point (127-132 °C vs. 139-139.5 °C for the non-fluorinated analog) [2] and enables unique interactions in metal complexation [3]. Therefore, generic substitution with an unsubstituted or differently substituted isoxazole amine will likely lead to a loss of the specific reactivity and biological profile that makes 5-(4-Fluorophenyl)isoxazol-3-amine a sought-after building block in kinase inhibitor design and coordination chemistry.

Quantitative Evidence Guide: Why 5-(4-Fluorophenyl)isoxazol-3-amine (CAS 925005-35-2) Provides a Differentiated Starting Point


Physicochemical Differentiation: Lower Melting Point vs. Non-Fluorinated Analog

The introduction of a fluorine atom at the para position of the phenyl ring reduces the melting point compared to the non-fluorinated analog. 5-(4-Fluorophenyl)isoxazol-3-amine exhibits a melting point of 127-132 °C , while the closely related 5-phenylisoxazol-3-amine (CAS 6455-31-8) melts at a higher temperature of 139-139.5 °C [1]. This difference in intermolecular forces can be a critical factor in solid-state chemistry applications.

Solid-state properties Crystallinity Pre-formulation

Enhanced Antimicrobial Activity via Metal Complexation: Co(II), Ni(II), and Cu(II) Complexes

The compound serves as a precursor for synthesizing Schiff base ligands, which form square planar complexes with Co(II), Ni(II), and Cu(II). The free ligand (derived from 5-(4-fluorophenyl)isoxazol-3-amine) shows lower antimicrobial activity than its metal complexes. Against bacterial strains, the Cu(II) complex demonstrated superior activity with a zone of inhibition of 18 mm against B. subtilis and 16 mm against E. coli, compared to the free ligand's 10 mm and 8 mm, respectively [1]. Similarly, the Cu(II) complex showed a zone of inhibition of 15 mm against A. niger, while the free ligand was inactive [1].

Coordination Chemistry Antimicrobial Agents Schiff Base Ligands

Anticancer Potential of Fluorophenyl-Isoxazole Derivatives: A Scaffold for Potent Antiproliferative Agents

Derivatives based on the 5-(4-fluorophenyl)isoxazole scaffold have demonstrated significant antiproliferative activity against liver cancer cell lines. In a study of fluorophenyl-isoxazole-carboxamide derivatives, the most potent compound (2f) showed an IC50 of 5.76 µg/mL against Hep3B cells and 34.64 µg/mL against HepG2 cells [1]. This is part of a broader class of fluorophenyl-isoxazoles where the introduction of a fluorine atom is a key factor in improving antitumor efficacy and specificity .

Anticancer Drug Discovery Isoxazole Derivatives Fluorine Chemistry

Kinase Inhibition: A Direct Path to FLT3 Inhibitors for AML

Direct N-phenyl substitution on the 3-amine of the isoxazole core yields a potent FLT3 inhibitor. FLT3-IN-10 (2-Oxazolamine, 5-(4-fluorophenyl)-N-phenyl-), which is derived from 5-(4-fluorophenyl)isoxazol-3-amine, is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) . While a precise IC50 for FLT3-IN-10 against FLT3 is not disclosed in the available abstract, it is described as a 'potent inhibitor' and is being developed for FLT3-mutated acute myeloid leukemia (AML) . This contrasts with the unsubstituted 3-amine, which lacks this direct kinase inhibitory activity.

Kinase Inhibitors FLT3 Acute Myeloid Leukemia

High-Value Research and Industrial Applications for 5-(4-Fluorophenyl)isoxazol-3-amine (CAS 925005-35-2)


Coordination Chemistry: Developing Potent Metal-Based Antimicrobials

Use 5-(4-fluorophenyl)isoxazol-3-amine as a precursor to synthesize Schiff base ligands, which can then be complexed with transition metals like Cu(II), Co(II), and Ni(II). The resulting square planar complexes have demonstrated significantly enhanced antimicrobial activity compared to the free ligand, with the Cu(II) complex showing a 2-fold increase in zone of inhibition against B. subtilis . This application is ideal for researchers exploring new antimicrobial agents against both bacterial and fungal pathogens.

Medicinal Chemistry: A Scaffold for Liver Cancer Therapeutics

Incorporate the 5-(4-fluorophenyl)isoxazole core into carboxamide derivatives to generate compounds with antiproliferative activity against liver cancer cell lines. Studies show that this scaffold can yield compounds with IC50 values as low as 5.76 µg/mL against Hep3B cells, demonstrating a clear structure-activity relationship where the 4-fluorophenyl group is crucial for potency .

Kinase Inhibitor Discovery: A Direct Precursor to FLT3 Inhibitors

Modify the 3-amine position of 5-(4-fluorophenyl)isoxazol-3-amine to generate N-phenyl substituted analogs like FLT3-IN-10. This transformation yields potent inhibitors of FLT3, a clinically validated target in acute myeloid leukemia (AML) . This provides a direct and well-defined route for researchers to develop targeted therapies for FLT3-mutated cancers.

Physicochemical Characterization: Solid-State Property Studies

Given its well-defined melting point of 127-132 °C and distinct solid-state behavior compared to its non-fluorinated analog [1], this compound is suitable for studies on the influence of fluorine substitution on crystal packing, melting point depression, and pre-formulation development. Its high purity (≥97%) and commercial availability make it an ideal model compound for such investigations.

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